molecular formula C10H10BrNS B2462951 2-methyl-4-phenyl-1,3-thiazole Hydrobromide CAS No. 34161-30-3

2-methyl-4-phenyl-1,3-thiazole Hydrobromide

Cat. No.: B2462951
CAS No.: 34161-30-3
M. Wt: 256.16
InChI Key: AWQVYWSCEGUUHF-UHFFFAOYSA-N
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Description

2-methyl-4-phenyl-1,3-thiazole Hydrobromide is a heterocyclic organic compound that contains a thiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide typically involves the reaction of 2-methyl-4-phenyl-1,3-thiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The synthetic route can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenyl-1,3-thiazole Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-4-phenyl-1,3-thiazole Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-methyl-4-phenyl-1,3-thiazole Hydrobromide can be compared with other thiazole derivatives:

Uniqueness

The unique combination of the methyl and phenyl groups on the thiazole ring in this compound contributes to its distinct chemical properties and biological activities, setting it apart from other thiazole derivatives .

Properties

IUPAC Name

2-methyl-4-phenyl-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.BrH/c1-8-11-10(7-12-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQVYWSCEGUUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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